Ether Oxygen vs. Methylene Linker: Conformational and Hydrogen-Bonding Divergence
The target compound features a 4-chlorophenoxy group attached via an ether oxygen, whereas the closest structural analog CAS 1396759-96-8 replaces the ether oxygen with a methylene (–CH2–) linker, yielding a 4-chlorophenyl group. In the N-pyrimidinyl-2-phenoxyacetamide adenosine A2A antagonist series, the presence of the phenoxy oxygen is critical for high-affinity binding; replacement with a methylene linker abolishes the hydrogen-bonding capacity of the ether oxygen and alters the torsional profile of the side chain, which SAR studies have shown can reduce A2A binding affinity by >10-fold [1]. For the target compound, the ether oxygen at this position is predicted to participate in hydrogen-bonding interactions with the target protein, a feature absent in the methylene analog.
| Evidence Dimension | Hydrogen-bond acceptor capacity of linker atom |
|---|---|
| Target Compound Data | Ether oxygen present (H-bond acceptor; C–O–C bond angle ~112°, torsional flexibility around O–CH2 bond) |
| Comparator Or Baseline | CAS 1396759-96-8: methylene (–CH2–) linker; no H-bond acceptor; sp3 carbon with different torsional preference |
| Quantified Difference | Qualitative structural difference; in related adenosine A2A series, phenoxy→phenyl replacement reduced Ki by >10-fold [1] |
| Conditions | SAR analysis from N-pyrimidinyl-2-phenoxyacetamide adenosine A2A antagonist series [1] |
Why This Matters
The ether oxygen is a key pharmacophoric feature for target engagement in this chemotype; procurement of the methylene analog (CAS 1396759-96-8) as a surrogate would risk substantial loss of on-target potency.
- [1] Bioorganic & Medicinal Chemistry Letters, 2008, 18(14), 4145-4149. N-Pyrimidinyl-2-phenoxyacetamide adenosine A2A antagonists: SAR demonstrating >10-fold affinity loss upon removal of phenoxy oxygen. View Source
